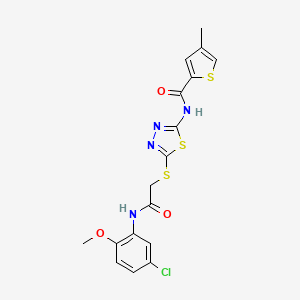

![molecular formula C16H23NO4S B2587447 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328038-97-6](/img/structure/B2587447.png)

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, also known as PSB-1294, is a chemical compound that belongs to the spirocyclic class of molecules. PSB-1294 has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Applications De Recherche Scientifique

Prins Cascade Cyclization

- A novel synthesis approach for 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through Prins cascade cyclization is highlighted, marking the first synthesis of spiromorpholinotetrahydropyran derivatives using this method. The process involves coupling aldehydes with specific sulfonamides (Reddy et al., 2014).

Aminomethylation Reactions

- Research shows efficient synthesis of 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives through aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, demonstrating potential for creating novel molecular structures (Khrustaleva et al., 2018).

Crystal Structure and Thermodynamic Properties

- The crystal structure of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety was analyzed, revealing intricate hydrogen bonding and quantum chemical computations, thus contributing to the understanding of molecular interactions and thermodynamic properties (Zeng et al., 2021).

Biochemical and Chemical Reactions

Sex Pheromone Biosynthesis

- A study on the biosynthesis of 1,7-dioxaspiro[5.5]undecane in female olive fruit-flies suggests complex monooxygenase-mediated processes, indicating advanced biochemical synthesis strategies in nature (Fletcher et al., 2002).

Fmoc-OASUD: A Novel Reagent

- Research on a new reagent, Fmoc-OASUD, for preparing Fmoc-amino acids, shows high yields and purity, indicating significant potential in synthetic chemistry, especially for constructing peptides without impurities common with other reagents (Rao et al., 2016).

Applications in Material Science and Pharmacology

Spirocyclic Derivatives in Antibacterial Agents

- Investigation into spirocyclic derivatives of ciprofloxacin revealed that some newly synthesized derivatives show distinct antibacterial activity against specific bacterial strains, demonstrating the potential of such compounds in developing targeted antibacterial therapies (Lukin et al., 2022).

Synthesis of Radioligands for σ1 Receptors

- A series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been synthesized and evaluated as σ1 receptor ligands, indicating their potential use in brain imaging and exploring neurological pathways (Tian et al., 2020).

Propriétés

IUPAC Name |

9-(2-phenylethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c18-22(19,14-7-15-5-2-1-3-6-15)17-10-8-16(9-11-17)20-12-4-13-21-16/h1-3,5-6H,4,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNVLEQFKBIOFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

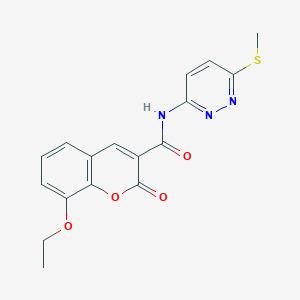

![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)

![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587369.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2587371.png)

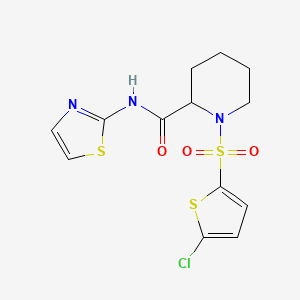

![N-(5-chloro-2-methoxyphenyl)-2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)acetamide](/img/structure/B2587373.png)

![3-[(2-phenylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2587374.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-fluorobenzoate](/img/structure/B2587378.png)

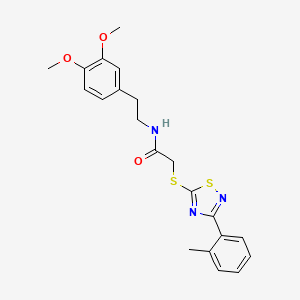

![2-(2-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2587379.png)

![5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol](/img/structure/B2587383.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587386.png)